molecular formula C18H21N3O2 B5756247 N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

Cat. No. B5756247
M. Wt: 311.4 g/mol
InChI Key: UCMHUQUJUXGLNO-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a benzimidazole derivative that has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is not fully understood. However, it is believed that this molecule exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, it has been reported to inhibit the activity of aldose reductase, an enzyme that plays a role in the development of diabetic complications.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to improve glucose metabolism and prevent diabetic complications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine in lab experiments is its high potency and selectivity. It has been shown to exhibit low toxicity and high efficacy in various in vitro and in vivo studies. However, one of the limitations of using this molecule in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the research and development of N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine. One of the potential applications of this molecule is in the treatment of cancer. It has been shown to exhibit anti-cancer properties and could be developed into a potential chemotherapeutic agent. Additionally, further studies could be conducted to explore the potential of this molecule in the treatment of other diseases such as cardiovascular diseases and neurodegenerative disorders. Furthermore, the synthesis of analogs of N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine could be explored to improve its pharmacological properties and reduce its cost.
Conclusion
In conclusion, N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is a promising molecule that has shown potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method of this molecule is straightforward, and it has been shown to exhibit various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, the future directions for the research and development of this molecule are promising. Further studies could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine involves the reaction of 2,3-dimethoxybenzaldehyde with 1-ethyl-1H-benzimidazole-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yields and can be purified by recrystallization.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This molecule has shown promising results in scientific research studies for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-4-21-15-10-6-5-9-14(15)20-18(21)19-12-13-8-7-11-16(22-2)17(13)23-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMHUQUJUXGLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

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